molecular formula C11H12F2O2 B1312592 Ethyl 3-(3,4-difluorophenyl)propanoate CAS No. 803687-25-4

Ethyl 3-(3,4-difluorophenyl)propanoate

Cat. No. B1312592
M. Wt: 214.21 g/mol
InChI Key: VZNNAPGMYXZLCH-UHFFFAOYSA-N
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Description

Ethyl 3-(3,4-difluorophenyl)propanoate is an organic compound with the molecular formula C11H12F2O21. It has a molecular weight of 214.21 g/mol1.



Synthesis Analysis

The specific synthesis process for Ethyl 3-(3,4-difluorophenyl)propanoate is not readily available in the search results. However, similar compounds are often synthesized through various organic chemistry reactions involving the corresponding phenylpropanoic acid and ethyl alcohol2.



Molecular Structure Analysis

The molecular structure of Ethyl 3-(3,4-difluorophenyl)propanoate consists of an ethyl group (C2H5) attached to a propanoate group (C3H5O2), which is further connected to a 3,4-difluorophenyl group (C6H4F2)1. The presence of the fluorine atoms on the phenyl ring may influence the compound’s reactivity and properties.



Chemical Reactions Analysis

Specific chemical reactions involving Ethyl 3-(3,4-difluorophenyl)propanoate are not provided in the search results. However, as an ester, it could potentially undergo reactions such as hydrolysis, reduction, and transesterification.



Physical And Chemical Properties Analysis

The specific physical and chemical properties of Ethyl 3-(3,4-difluorophenyl)propanoate are not available in the search results. However, similar compounds often have properties such as a specific boiling point, density, and solubility that can be determined through experimental analysis3.


Scientific Research Applications

Polymorphism Studies

Ethyl 3-(3,4-difluorophenyl)propanoate has been a subject of polymorphism studies. Vogt et al. (2013) characterized two polymorphic forms of this compound, used in pharmaceuticals, using spectroscopic and diffractometric techniques. These forms presented challenges for analytical and physical characterization techniques due to their similar spectra and diffraction patterns. Solid-state nuclear magnetic resonance (SSNMR) studies observing various nuclei were performed to characterize the subtle structural differences between the two forms (Vogt et al., 2013).

Thermochemistry and Kinetics in Biofuels

El‐Nahas et al. (2007) used the complete basis set method CBS-QB3 to study the thermochemistry and kinetics of ethyl propanoate (EP), a compound structurally similar to Ethyl 3-(3,4-difluorophenyl)propanoate. They evaluated initiation reactions and intermediate products from unimolecular decomposition reactions of EP (El‐Nahas et al., 2007).

Precursor for Synthesis

Thakur et al. (2015) explored Ethyl 3-(2,4-dioxocyclohexyl)propanoate, a similar compound, as a precursor for the synthesis of N-substituted 4,4a,5,6-tetrahydroquinoline-2,7(1H,3H)-diones. This demonstrates the potential of ethyl 3-(3,4-difluorophenyl)propanoate in synthetic chemistry applications (Thakur et al., 2015).

Electrochemical Reduction Studies

Esteves et al. (2003) conducted a study on the electrochemical reduction of ethyl 2-bromo-3-(3 ′ ,4 ′ -dimethoxyphenyl)-3-(propargyloxy)propanoate, a compound related to ethyl 3-(3,4-difluorophenyl)propanoate. This study highlights the potential of such compounds in electrochemical applications (Esteves et al., 2003).

Insect Growth Regulation

Devi and Awasthi (2022) synthesized and studied Ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate, a compound with a similar structure, as an insect growth regulator. This research suggests potential agricultural applications for ethyl 3-(3,4-difluorophenyl)propanoate (Devi & Awasthi, 2022).

Safety And Hazards

The safety data sheet for Ethyl 3-(3,4-difluorophenyl)propanoate is not available in the search results. However, like many organic compounds, it should be handled with care to avoid exposure and potential hazards4.


Future Directions

The future directions for research and applications involving Ethyl 3-(3,4-difluorophenyl)propanoate are not specified in the search results. Its potential uses could be explored in various fields such as organic synthesis, medicinal chemistry, and material science1.


Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature and resources.


properties

IUPAC Name

ethyl 3-(3,4-difluorophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O2/c1-2-15-11(14)6-4-8-3-5-9(12)10(13)7-8/h3,5,7H,2,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZNNAPGMYXZLCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC(=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70465086
Record name Ethyl 3-(3,4-difluorophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70465086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(3,4-difluorophenyl)propanoate

CAS RN

803687-25-4
Record name Ethyl 3-(3,4-difluorophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70465086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-(3,4-difluorophenyl)propionic acid (1.0 g, 5.4 mmol) in EtOH (10 mL) is added dropwise acetyl chloride (1.0 mL, 14.1 mmol), and the solution is stirred at RT for 2 h. The solvent is rotary evaporated, and the residue purified by chromatography on silica gel; elution with heptane:EtOAc (4:1) gives 0.99 g of the product 249. 1H NMR (CDCl3) δ 7.10-6.85 (m, 3 H), 4.13 (q, 2 H), 2.90 (t, 2 H), 3.35-2.59 (t, 2 H), 1.23 (t, 2 H); MS: m/z 215 (M++1).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KS Raja - 2017 - search.proquest.com
Nicotinic acetylcholine receptors (nAChRs) are one of the most widely studied membrane proteins in the human body 7 and are localized both in peripheral nervous system (PNS) and …
Number of citations: 3 search.proquest.com

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